Prolinamidoethyl imidazole
Description
Structure
3D Structure
Properties
CAS No. |
169283-82-3 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(2S)-N-[2-(1H-imidazol-5-yl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-2-1-4-12-9)13-5-3-8-6-11-7-14-8/h6-7,9,12H,1-5H2,(H,11,14)(H,13,15)/t9-/m0/s1 |
InChI Key |
NTSCIJOQEQIATB-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC2=CN=CN2 |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactions of Prolinamidoethyl Imidazole
Established Synthetic Pathways for Imidazole (B134444) Derivatives
The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over the years. These pathways offer access to a wide variety of substituted imidazoles, including the ethyl imidazole core of the target molecule.
Multicomponent Condensation Reactions (e.g., Proline Derivatives with Aldehydes and Ammonium (B1175870) Acetate)
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. acs.orgresearchgate.net The Debus-Radziszewski synthesis, first reported in 1858, is a classic example used for preparing 2,4,5-trisubstituted imidazoles. nih.govuobasrah.edu.iq This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate (B1210297), which serves as the nitrogen source. rsc.org The versatility of this method allows for the synthesis of a diverse range of imidazole derivatives by varying the components. rsc.org For instance, using different aldehydes and dicarbonyl compounds can yield various substitution patterns on the imidazole ring.
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid/Ethanol | 2,4,5-Trisubstituted Imidazole | High | |
| 1,2-Diketone, Aldehyde, Ammonium Salts | HBF₄–SiO₂ | 2,4,5-Trisubstituted Imidazole | Good | organic-chemistry.org |
| Benzil, Aldehyde, Amine, Ammonium Acetate | Visible LED Light/Solvent-free | Poly-functionalized Imidazole | Excellent | rsc.org |
Cyclization Reactions (e.g., Amine with α-Halo Ketone or Aldehyde)
Cyclization reactions provide a fundamental approach to synthesizing the imidazole scaffold. A common method involves the reaction of an α-haloketone with an amidine. uobasrah.edu.iq This pathway, however, is just one of several cyclization strategies. Other approaches include the reaction of α-acylaminoketones with ammonium acetate or the cyclization of N-haloamidines. uobasrah.edu.iq Iodine-mediated cyclization of enamines has also been developed as a modern, metal-free approach to produce substituted imidazoles and quinoxalines. acs.org These methods are valuable for creating specific substitution patterns that might be difficult to achieve through multicomponent reactions. For the synthesis of a precursor to Prolinamidoethyl Imidazole, such as histamine (B1213489) [4-(2-aminoethyl)imidazole], a key intermediate could be synthesized and then functionalized. acs.orgspectrabase.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| α-Haloketone | Amidine | Standard cyclocondensation | Substituted Imidazole | uobasrah.edu.iq |
| Enamines | TMSN₃ | Iodine-mediated cyclization | Imidazole-4-carboxylic derivatives | acs.org |
| Propargyl amidines | - | Gold-catalyzed cyclization | 2-Fluoroalkyl Imidazole | chim.it |
One-Pot Synthesis Techniques
One-pot syntheses are procedurally simple and efficient, minimizing the need to isolate intermediates and thereby saving time and resources. tandfonline.com Many modern imidazole syntheses are designed as one-pot procedures, often combining elements of multicomponent and cyclization reactions. semanticscholar.orgacs.org For example, highly substituted imidazoles can be prepared in a single step from benzil, an aldehyde, and ammonium acetate under solvent-free conditions, which is also environmentally friendly. asianpubs.org Another one-pot method involves the reaction of arylmethylamines and 1,2-dicarbonyls under aerobic, metal-free conditions to yield tetrasubstituted imidazoles. rsc.org The development of such techniques has made the synthesis of complex imidazole derivatives more accessible and sustainable. tandfonline.com
| Starting Materials | Catalyst/Conditions | Product Type | Key Advantage | Reference |
| Benzil, Aldehyde, Ammonium Acetate | Solvent-free | Tri- and Tetrasubstituted Imidazoles | Environmentally friendly, high efficiency | asianpubs.org |
| Imines, Acid Chlorides, N-nosyl Imines | Phosphonite-mediated | Highly Substituted Imidazoles | Metal-free, access to product diversity | acs.org |
| Arylmethylamines, 1,2-Dicarbonyls | Acetic acid/Aerobic | Tetrasubstituted Imidazoles | Metal-free, N-α-C(sp³)–H bond functionalization | rsc.org |
Advanced Synthetic Strategies for Imidazole Scaffolds
To improve reaction times, yields, and environmental impact, advanced synthetic strategies have been applied to the synthesis of imidazole derivatives. These methods often offer greater control and efficiency compared to traditional approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products. orientjchem.org The synthesis of various imidazole derivatives, including trisubstituted and N-substituted imidazoles, has been successfully achieved using microwave irradiation. orientjchem.orgias.ac.in For instance, the condensation of 1,2-phenylenediamine with carboxylic acids can be performed without a catalyst under microwave conditions to produce benzimidazoles. This method is considered a green chemistry approach due to its efficiency and often solvent-free conditions. orientjchem.orgnih.gov
| Reaction Type | Reactants | Conditions | Outcome | Reference |
| Condensation | 1,2-Phenylenediamine, Carboxylic Acids | Microwave, Catalyst-free | Benzimidazoles | |
| Multicomponent Condensation | Benzil, Aldehydes, Ammonium Acetate | Microwave, H₂O solvent, Cr₂O₃ catalyst | Polysubstituted Imidazoles | orientjchem.org |
| Cyclocondensation | α-Haloketones, N-acetyl guanidine | Microwave-assisted hydrazinolysis | 2-Amino-1H Imidazoles |
Metal-Catalyzed Syntheses (e.g., Copper-catalyzed)
Transition metal catalysis offers a versatile and powerful platform for the synthesis of complex organic molecules, including imidazoles. researchgate.net Copper catalysts, in particular, have been widely used due to their low cost, low toxicity, and high efficiency in mediating various organic transformations. nih.gov Copper-catalyzed methods have been developed for the synthesis of highly substituted imidazoles through oxidative C–H functionalization, providing a concise route from readily available starting materials. nih.gov These reactions often proceed under mild conditions. nih.gov For example, a copper-catalyzed [3+2] cycloaddition reaction has been described for the synthesis of multisubstituted imidazoles with high regioselectivity, using oxygen as the oxidant. acs.org Copper catalysts are also effective in microwave-assisted syntheses, combining the benefits of both technologies. nih.gov
| Reaction Type | Catalyst System | Reactants | Product | Reference |
| Oxidative C–H Functionalization | Cu(OAc)₂·H₂O / NaHCO₃ | Various substituted precursors | Highly Substituted Imidazoles | nih.gov |
| [3+2] Cycloaddition | Copper catalyst / Oxygen | - | Multisubstituted Imidazoles | acs.org |
| Mannich Base Technique | Cu(phen)Cl₂ | l-histidine, benzylidenehydrazine, aldehydes | Imidazole Derivatives | researchgate.net |
| Oxidative Diamination of Terminal Alkynes | Cu(OAc)₂ / 1,10-phenanthroline | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | chim.it |
Green Chemistry Approaches and Sustainable Pathways
While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in publicly available literature, sustainable methodologies for the synthesis of the core imidazole structure are well-established and offer viable pathways. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. researchgate.netbiomedpharmajournal.org
Key green strategies applicable to the synthesis of imidazole derivatives include:
Solvent-Free Reactions: Conducting reactions without a solvent medium, or "neat," simplifies purification, reduces solvent waste, and can often accelerate reaction rates. asianpubs.org One-pot solvent-free methods for creating imidazole derivatives have been shown to be highly efficient. asianpubs.org
Use of Bio-catalysts: Natural and readily available catalysts, such as lemon juice, have been successfully used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net These catalysts are biodegradable, inexpensive, and non-toxic. researchgate.net
Microwave and Ultrasound Irradiation: These non-conventional energy sources can dramatically reduce reaction times and improve yields for imidazole synthesis. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been used for producing various substituted imidazoles under solvent-free conditions. biomedpharmajournal.org
Use of Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or deep eutectic solvents (DESs) is a cornerstone of green chemistry. nih.govnih.gov A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used as a recyclable, dual-purpose solvent and catalyst for imidazole synthesis. nih.gov
Reusable Catalysts: The development of catalysts that can be easily recovered and reused for multiple reaction cycles is a key principle of sustainable chemistry. Magnetic nanoparticles (e.g., Fe₃O₄-MNPs) have been employed as reusable catalysts in the solvent-free synthesis of imidazole derivatives, allowing for easy separation using an external magnet. researchgate.net
These methodologies highlight a clear trajectory toward the sustainable production of complex imidazole-containing molecules like this compound, even if a dedicated green synthesis route has not yet been published.
Table 1: Overview of Green Chemistry Approaches for Imidazole Synthesis
| Approach | Key Features | Examples of Catalysts/Conditions | Benefits |
|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Heating at 70°C. asianpubs.org | Reduced waste, simplified purification, potential for faster reactions. |
| Bio-catalysis | Use of natural, non-toxic catalysts. | Lemon juice in ethanol. researchgate.net | Inexpensive, biodegradable, environmentally friendly. |
| Microwave/Ultrasound | Use of alternative energy sources. | Microwave irradiation, ultrasonic irradiation. researchgate.netnih.gov | Shorter reaction times, improved yields, enhanced energy efficiency. |
| Green Solvents | Use of environmentally benign solvents. | Water, Deep Eutectic Solvents (DESs). nih.govnih.gov | Reduced toxicity and environmental impact. |
| Reusable Catalysts | Catalysts that can be easily separated and reused. | Magnetic Fe₃O₄ nanoparticles. researchgate.net | Cost-effective, reduced waste, sustainable process. |
Transition Metal-Free Methodologies (e.g., Base-Mediated Deaminative Coupling)
The synthesis of imidazole derivatives is often accomplished without the need for transition metal catalysts, which can be costly and pose environmental concerns due to toxicity and contamination of the final product. A notable transition-metal-free approach is the base-mediated deaminative coupling of benzylamines and nitriles. elsevierpure.comrsc.orgresearchgate.net
This methodology provides a straightforward, one-step synthesis of 2,4,5-trisubstituted imidazoles from readily available starting materials. elsevierpure.comrsc.org The reaction is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), and proceeds with the liberation of ammonia. elsevierpure.com The process is considered step-economical and easy to handle, making it a practical strategy for synthesizing valuable imidazole derivatives. elsevierpure.com While this specific deaminative coupling reaction has been demonstrated for creating 2,4,5-trisubstituted imidazoles, its direct application to a structure like this compound has not been specifically reported. However, the principles of transition-metal-free C-N and C-C bond formation are central to modern organic synthesis and represent a likely avenue for the construction of such compounds. elsevierpure.comresearchgate.netsci-hub.se
Other transition-metal-free, three-component reactions have also been developed. For instance, sulfonylated imidazoles can be synthesized from amidines, ynals, and sodium sulfonates in a highly regioselective manner, with the outcome controlled simply by the choice of additives. acs.org Such methods are advantageous due to their environmental friendliness, good functional group tolerance, and high atom economy. acs.org
Chemical Reactivity and Derivatization Patterns
Protonation and Deprotonation Characteristics of the Imidazole Ring
The imidazole ring, a core component of this compound, is amphoteric, meaning it can act as both an acid and a base. globalresearchonline.netnih.gov This characteristic is crucial to its chemical reactivity and biological function. The ring contains two nitrogen atoms: a "pyrrole-type" nitrogen (N-1) that is part of the aromatic sextet and a "pyridine-type" nitrogen (N-3) with a lone pair of electrons in an sp² hybrid orbital. globalresearchonline.net
Protonation: The pyridine-type nitrogen (N-3) is basic and can be readily protonated by an acid to form a stable imidazolium (B1220033) cation. nih.govDeprotonation: The pyrrole-type nitrogen (N-1) is weakly acidic. In the presence of a strong base, the N-H proton can be removed to form an imidazolate anion. pearson.com
The acid dissociation constant (pKa) of the imidazole side chain in the amino acid histidine is approximately 6.0, which is close to physiological pH. meihonglab.commdpi.com This allows for subtle shifts in pH to alter its protonation state, a feature critical in enzyme catalysis. researchgate.net Below this pKa, the ring is predominantly protonated (cationic), and above it, it is in its neutral form. nih.gov The pKa of the N-H proton for deprotonation is much higher, around 14.4 for imidazole itself, indicating it is a weak acid. pearson.com
For this compound, the exact pKa values are not reported in the literature. However, they are expected to be influenced by the electron-withdrawing nature of the prolinamidoethyl substituent. The presence of metal ions can also significantly lower the pKa of the imidazole ring. nih.govresearchgate.net
Table 2: Typical pKa Values for Imidazole and Related Compounds
| Compound | pKa (Protonation of N-3) | pKa (Deprotonation of N-1) | Reference |
|---|---|---|---|
| Imidazole | ~7.0 | ~14.4 | pearson.com |
| Histidine (side chain) | ~6.0 | Not applicable under physiological conditions | meihonglab.commdpi.com |
Nucleophilic and Electrophilic Substitution Patterns on the Imidazole Nucleus
The imidazole ring can undergo both electrophilic and nucleophilic substitution, although it is generally more susceptible to electrophilic attack. globalresearchonline.netglobalresearchonline.net The reactivity is dictated by the electronic nature of the ring carbons and nitrogens.
Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system, making it reactive towards electrophiles. Substitution typically occurs at the C4 and C5 positions, which have the highest electron density. globalresearchonline.netnih.gov Attack at the C2 position is less favored. globalresearchonline.net Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. slideshare.net
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's electron-rich character. globalresearchonline.net However, it can occur, particularly at the C2 position, if the ring is activated by strongly electron-withdrawing groups or if a good leaving group is present. nih.govaskfilo.com The protonated imidazolium form is more susceptible to nucleophilic attack due to its positive charge. sci-hub.se
Specific studies on the substitution patterns of this compound are not available, but its reactivity would be expected to follow these general principles, potentially influenced by the steric and electronic effects of the N-substituent.
Strategies for Conjugate and Analogue Formation
The structure of this compound, which resembles a dipeptide, lends itself to various strategies for forming conjugates and analogues. Such modifications are often pursued to enhance biological activity, improve delivery, or create molecular probes.
Peptide Conjugation: The terminal proline residue contains a secondary amine that could be a point of attachment for further peptide chain extension using standard solid-phase or solution-phase peptide synthesis techniques. researchgate.net Alternatively, if the synthesis starts from histamine and a protected proline, the carboxylic acid of proline is activated to form an amide bond. This same principle can be used to conjugate other molecules, such as fluorophores, lipids, or polyethylene (B3416737) glycol (PEG), to the proline moiety. neulandlabs.com Common conjugation chemistries include the formation of stable amide, urea, or thioether bonds. neulandlabs.comnih.gov
Analogue Formation: Analogues can be created by modifying any part of the molecule:
Proline Ring: Different cyclic or acyclic amino acids could be substituted for proline to explore conformational effects.
Ethylamine Linker: The length of the alkyl chain connecting the proline and imidazole moieties could be varied.
Imidazole Ring: The imidazole ring itself can be substituted at the C2, C4, or C5 positions using the substitution reactions described previously. For example, the van Leusen imidazole synthesis is a versatile method for creating various 1,4,5-trisubstituted imidazoles that could be incorporated into peptide-like structures. mdpi.com
These general strategies provide a framework for the systematic derivatization of this compound to generate libraries of related compounds for further study. nih.gov
Analytical Characterization in Prolinamidoethyl Imidazole Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of Prolinamidoethyl Imidazole (B134444). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of Prolinamidoethyl Imidazole. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the proline ring, the ethyl linker, and the imidazole ring would be observed. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the local electronic environment of the proton. For instance, protons on the imidazole ring are expected to appear at a higher chemical shift compared to those on the more saturated proline ring due to the aromatic nature of the imidazole moiety. Furthermore, spin-spin coupling between adjacent protons provides valuable connectivity information, allowing for the unambiguous assignment of each signal to a specific proton in the molecule.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing a count of the unique carbon atoms in the molecule. Each carbon atom in this compound gives rise to a distinct signal, with its chemical shift being characteristic of its hybridization and the nature of its attached atoms.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Moieties
| Molecular Moiety | Proton Environment | Expected Chemical Shift (δ, ppm) |
| Imidazole Ring | C-H protons | 7.0 - 8.0 |
| N-H proton | 10.0 - 13.0 (broad) | |
| Ethyl Linker | -CH₂- (adjacent to imidazole) | 3.5 - 4.5 |
| -CH₂- (adjacent to amide) | 3.0 - 4.0 | |
| Prolinamide | α-CH | 3.5 - 4.5 |
| β, γ, δ-CH₂ | 1.5 - 2.5 | |
| N-H (amide) | 7.5 - 8.5 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The most common ionization technique for a molecule like this compound is electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide a very accurate mass measurement, allowing for the determination of the molecular formula.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which corresponds to the different structural components of this compound. For example, cleavage of the amide bond or fragmentation of the imidazole ring would produce predictable fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound. The molecule is irradiated with infrared light, and the absorption of specific frequencies corresponds to the vibrational energies of different chemical bonds.
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide and the imidazole ring would appear as a broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic parts of the molecule would be observed around 2850-3100 cm⁻¹.
Interactive Data Table: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amide | N-H stretch | 3200 - 3500 (broad) |
| C=O stretch | 1650 - 1680 | |
| Imidazole | N-H stretch | 3100 - 3400 (broad) |
| C=N stretch | ~1550 | |
| C-H stretch (aromatic) | ~3100 | |
| Alkyl | C-H stretch (aliphatic) | 2850 - 3000 |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis, particularly in complex matrices such as in the study of its metabolites.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying this compound and its potential metabolites. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent).
For the analysis of a polar compound like this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound can be modulated by adjusting the composition of the mobile phase.
When coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS), HPLC can be a highly sensitive and selective method for quantitative analysis. For metabolite analysis, LC-MS is particularly powerful as it can separate the metabolites from the parent compound and provide structural information for their identification. harvard.eduresearchgate.net The development of a robust HPLC method would involve the optimization of several parameters to achieve good resolution and peak shape. nih.govresearchgate.netresearchgate.net
Interactive Data Table: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
The development of such analytical methods is crucial for understanding the behavior of this compound in biological systems and for ensuring its quality in various applications.
Molecular Interactions and Mechanistic Studies
Interactions with Biological Macromolecules and Cellular Components
The structure of prolinamidoethyl imidazole (B134444) facilitates a range of non-covalent and coordination interactions with essential biological molecules. These interactions are fundamental to its observed effects, such as the prevention of protein cross-linking and antioxidant-like activities. nih.gov
Protein Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of prolinamidoethyl imidazole to proteins is likely governed by a combination of hydrogen bonding and hydrophobic interactions, characteristic of peptide and imidazole-containing molecules. The prolinamido moiety can participate in hydrogen bonds through its amide group, acting as both a hydrogen bond donor and acceptor with amino acid residues of a protein. pharmacyjournal.net The proline ring, with its restricted conformation, can influence the local secondary structure of a peptide chain upon binding. nih.gov
Hydrophobic interactions are also anticipated to play a significant role. The ethyl linker and parts of the proline and imidazole rings contribute to the molecule's nonpolar surface area, which can interact favorably with hydrophobic pockets on a protein's surface. Such interactions are crucial for the stability of protein-ligand complexes. pharmacyjournal.net For instance, the imidazole ring, due to its aromatic character, can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Table 1: Potential Protein Interactions of this compound
| Interaction Type | Moiety Involved | Potential Protein Partner Residues |
| Hydrogen Bonding | Amide group, Imidazole nitrogen | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |
| Hydrophobic Interactions | Proline ring, Ethyl linker | Leucine, Isoleucine, Valine, Phenylalanine |
| Aromatic Stacking | Imidazole ring | Phenylalanine, Tyrosine, Tryptophan |
Metal Coordination Dynamics
A key feature of this compound is its ability to chelate transition metals. The imidazole ring, containing two nitrogen atoms with available lone pairs of electrons, acts as a potent ligand for metal ions. rsc.org Computational modeling suggests that this compound can adopt a "claw-like" conformation, which creates an optimal binding site for transition metals. nih.gov This chelation is crucial for its antioxidant properties, as it can stabilize redox-active metal ions like iron and copper, preventing them from participating in harmful Fenton-like reactions that generate reactive oxygen species. nih.govmdpi.com
The coordination with metal ions is a dynamic process, with the stability of the resulting complex depending on factors such as the nature of the metal ion, pH, and the presence of competing ligands. researchgate.net The formation of these complexes can significantly alter the electronic properties and reactivity of both the metal ion and the this compound molecule itself. ekb.eg
Table 2: Potential Metal Chelation by this compound
| Metal Ion | Potential Coordination Sites | Significance |
| Iron (Fe²⁺/Fe³⁺) | Imidazole Nitrogens | Inhibition of Fenton reaction, Antioxidant effect |
| Copper (Cu²⁺) | Imidazole Nitrogens | Prevention of oxidative damage |
| Zinc (Zn²⁺) | Imidazole Nitrogens | Structural stabilization, Potential enzyme modulation |
DNA Binding Investigations
While direct studies on the interaction of this compound with DNA are not extensively available, the presence of the imidazole ring suggests a potential for interaction. Imidazole-containing compounds, particularly pyrrole-imidazole polyamides, are well-known for their ability to bind to the minor groove of DNA in a sequence-specific manner. nih.govnih.govacs.orgresearchgate.net These interactions are primarily driven by hydrogen bonding between the amide and imidazole groups of the ligand and the base pairs of the DNA.
Interactions with Cellular Membranes and Ion Channels
The amphiphilic nature of this compound, possessing both polar (amide, imidazole) and nonpolar (ethyl, proline ring) regions, suggests it may interact with cellular membranes. Imidazolium-based lipids and salts have been shown to intercalate into lipid bilayers, affecting membrane fluidity and permeability. nih.govnih.gov The polar headgroup of these molecules typically orients towards the aqueous phase, while the hydrophobic tail inserts into the lipid core. mdpi.com
This compound's reported "lipid peroxidase-like activity" further supports its interaction with membrane components. nih.gov Lipid peroxidation is a process of oxidative degradation of lipids, and its inhibition suggests that the molecule can access and protect the lipid components of cellular membranes from oxidative damage. nih.govmdpi.comnih.gov The precise mechanism of this interaction, whether it involves surface binding or partial insertion into the bilayer, remains to be fully characterized. There is currently no specific information available regarding the interaction of this compound with ion channels.
Enzyme Modulation and Catalytic Roles
The structural similarity of the imidazole group to the side chain of the amino acid histidine allows this compound to potentially modulate the activity of various enzymes.
Role of Imidazole in Enzyme Active Sites (e.g., Histidine Residue Mimicry)
Histidine residues are frequently found in the active sites of enzymes, where they play crucial roles in catalysis, often acting as general acids or bases, or by coordinating to metal cofactors. chemijournal.comwikipedia.org Synthetic molecules containing an imidazole moiety can mimic the function of histidine and thereby influence enzyme activity. nih.gov
This compound, as a histidine analog, could potentially bind to the active site of an enzyme, either competitively inhibiting the natural substrate or participating in the catalytic mechanism. nih.gov For instance, the imidazole group can act as a proton shuttle, facilitating proton transfer reactions that are central to many enzymatic processes. nih.gov The ability of this compound to coordinate with metal ions also suggests it could modulate the activity of metalloenzymes by either competing with the native histidine ligands for the metal cofactor or by altering the redox potential of the metal center. mdpi.com
Inhibition of Specific Enzymatic Activities (e.g., Retinoic Acid Hydroxylation mediated by Keratinocytes)
This compound has been identified as an inhibitor of retinoic acid (RA) hydroxylation in keratinocytes. The metabolic breakdown of RA, a crucial process for skin health, is mediated by specific enzymes. Research has shown that this compound can effectively inhibit this hydroxylation or metabolism of retinoic acid by keratinocytes nih.gov.
Table 1: Inhibition of Retinoic Acid (RA) Hydroxylation by this compound
| Compound | Concentration | Hydroxylation Efficiency (%) | Inhibitory Potency (Compared to Liarozole) |
|---|---|---|---|
| Liarozole (Control) | - | - | 100% |
Modulation of Gene Expression related to Enzyme Pathways (e.g., CYP Enzymes)
The mechanism by which this compound enhances retinoid efficacy is primarily through direct enzymatic inhibition rather than modulation of gene expression. Scientific literature distinguishes its action from that of other compounds like apigenin (B1666066) and baicalin (B1667713), which function through indirect inhibition by modulating the expression of Cytochrome P450 (CYP) enzymes nih.gov.
Studies suggest that a more efficient strategy for enhancing the pharmacological efficacy of retinoids involves a dual approach: direct inhibition of RA hydroxylation, as performed by this compound, combined with the indirect inhibition achieved by modulating CYP enzyme expression, as seen with compounds like apigenin and baicalin nih.gov. While this compound itself does not appear to directly modulate the gene expression of CYP enzymes, it functions as a key component in a multi-faceted approach to inhibit RA metabolism nih.gov.
Inhibition of α-Amylase
A review of available scientific literature did not yield studies demonstrating or investigating the inhibition of the α-amylase enzyme by this compound. This specific enzymatic interaction does not appear to be a documented activity of the compound in the reviewed research.
Cellular and Biochemical Mechanism-of-Action Investigations
Antioxidant Mechanisms (e.g., Free Radical Scavenging Activity, Reduction of Lipid Hydroperoxides)
This compound is recognized for its antioxidant properties and is utilized as an antioxidant in cosmetic formulations nih.govsxcsmalehealth.com. It is suggested to contribute to anti-aging effects by combating oxidative processes in the skin sxcsmalehealth.com. However, specific mechanistic studies detailing its free radical scavenging activity or its efficacy in reducing lipid hydroperoxides are not extensively detailed in the available scientific literature. While its role as an antioxidant is acknowledged, the precise biochemical pathways of this action remain an area for further investigation.
Anti-Glycation and Anti-Cross-Linking Effects on Proteins (e.g., Collagen, α-Crystallin)
This compound is reported to exhibit anti-glycation effects, which are beneficial in preventing the signs of skin aging sxcsmalehealth.com. Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, which leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs can cause protein cross-linking, leading to reduced elasticity and visible aging of the skin. In some anti-wrinkle products, this compound is included for its role in anti-glycation and its ability to support the skin's self-repair capabilities sxcsmalehealth.com. It may also be found in plant extracts that possess anti-glycation properties, working with other ingredients to inhibit or ameliorate skin aging caused by glycation sxcsmalehealth.com. Despite these applications, detailed molecular studies on its specific mechanisms for preventing the cross-linking of proteins like collagen or α-crystallin are not fully elucidated in the reviewed literature.
Enhancement of Extracellular Matrix Protein Expression (e.g., Collagen in Fibroblasts)
A significant mechanism of action for this compound involves the indirect enhancement of extracellular matrix protein expression, specifically collagen in fibroblasts. This effect is a downstream consequence of its ability to inhibit retinoic acid hydroxylation in keratinocytes nih.gov.
In a co-culture model, keratinocytes (HaCaT cells) were treated with retinoic acid and a "booster" combination that included 125 µM of this compound along with apigenin and baicalin nih.govnih.gov. These treated keratinocytes were then cultured with fibroblasts. The results showed that fibroblasts co-cultured with the treated keratinocytes exhibited a marked increase in the expression of COL1A1 mRNA, which is the gene that codes for type I collagen nih.govnih.gov. This finding demonstrates that by preventing the breakdown of retinoic acid in keratinocytes, this compound helps to potentiate the signaling cascade that stimulates collagen synthesis in neighboring fibroblasts nih.gov.
Table 2: Effect of this compound on Collagen Gene Expression in Fibroblasts (via Keratinocyte Co-Culture)
| Treatment Group (on Keratinocytes) | Resulting Effect in Co-cultured Fibroblasts |
|---|---|
| Control (Retinoic Acid alone) | Baseline COL1A1 mRNA Expression |
Interference with DNA Replication, Cell Wall Synthesis, and Cell Membrane Disruption in Microbial Systems
Current publicly available scientific literature does not provide specific details on the direct interference of this compound with DNA replication, cell wall synthesis, or cell membrane disruption in microbial systems. While the broader class of imidazole derivatives is known for its antimicrobial properties, specific mechanistic studies on this compound are not extensively documented.
Generally, some imidazole-based antimicrobial agents are understood to function through the disruption of microbial cell membranes. This can occur via the interaction of the imidazole compound with the lipid bilayer of the cell membrane, leading to increased permeability and the subsequent leakage of essential intracellular components, ultimately resulting in cell death. However, it is crucial to note that this is a generalized mechanism for some compounds within the imidazole family, and specific research is required to ascertain if this compound acts in a similar manner.
Further research is necessary to elucidate the precise antimicrobial mechanisms of this compound, should it possess any, and to determine its specific effects on microbial DNA replication, cell wall integrity, and membrane potential.
Modulation of Circadian Rhythms (e.g., JARID1A protein, PER2 gene expression)
This compound has been identified as a modulator of circadian rhythms, particularly within the context of skin cells. google.comgoogleapis.com The body's physiological processes, including those in the skin, follow a 24-hour cycle, and this compound has been investigated for its potential to influence these rhythms for therapeutic and cosmetic benefit. google.com
The mechanism of action of this compound in modulating circadian rhythms is linked to its influence on key regulatory proteins and genes. Specifically, it has been associated with the modulation of JARID1A protein and the expression of the PER2 gene. google.com
Interaction with JARID1A Protein and PER2 Gene Expression:
Research has indicated a relationship where an increase in the JARID1A protein can lead to an activation of PER2 gene expression. google.com PER2 (Period Circadian Regulator 2) is a core component of the mammalian circadian clock. By influencing the levels or activity of JARID1A, this compound can, in turn, modulate the expression of PER2, thereby affecting the cellular circadian clock. google.com This modulation can help in synchronizing the skin's metabolic and repair processes, which are known to fluctuate throughout the day and night. google.comgoogle.com
Table 1: Research Findings on this compound and Circadian Rhythm Modulation
| Molecular Target | Observed Effect of Modulation | Potential Downstream Consequence | Reference |
|---|---|---|---|
| JARID1A Protein | Increased activity or expression | Activation of PER2 gene expression | google.com |
Table 2: Investigated Applications of Circadian Rhythm Modulation by this compound
| Application Area | Intended Outcome | Mechanism | Reference |
|---|---|---|---|
| Skincare | Improved skin barrier function and hydration | Modulation of the skin's circadian rhythm to promote diurnal properties | google.com |
Structure Activity Relationship Sar and Rational Design
Impact of Substituent Modifications on Compound Potency and Selectivity
Specific research on the impact of substituent modifications on the potency and selectivity of Prolinamidoethyl Imidazole (B134444) is not extensively available in the public domain. However, based on general principles of medicinal chemistry for imidazole-containing compounds, modifications to different parts of the molecule can be expected to have significant effects. For instance, substitution on the proline ring could alter the compound's lipophilicity and steric profile. Modifications to the imidazole ring, such as the addition of electron-donating or electron-withdrawing groups, could modulate its pKa and, consequently, its ability to engage in ionic interactions. Altering the length or nature of the ethyl spacer could also impact the molecule's ability to adopt an optimal conformation for binding to a target.
Stereochemical Influences on Biological Activity (e.g., (2S) designation)
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Specific 2D-QSAR studies for Prolinamidoethyl Imidazole have not been identified in the reviewed literature. A typical 2D-QSAR analysis for this compound would involve correlating its biological activity with various physicochemical descriptors, such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices. Such an analysis could provide insights into which properties are most important for its activity and guide the design of new analogues.
Similarly, specific 3D-QSAR studies for this compound are not publicly documented. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would analyze the steric and electrostatic fields of the molecule in its 3D conformation. This would provide a more detailed understanding of the spatial requirements for its biological activity and could be used to generate a predictive model for the potency of new, related compounds. A reconstructed 3D image from computer-aided calculations suggests that this compound can adopt a "claw-like" conformation, which may be important for its ability to chelate transition metals. biosiltech.com
Principles of Rational Drug Design based on Imidazole Scaffolds
The imidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. The principles of rational drug design for imidazole-based compounds often involve leveraging the unique properties of the imidazole ring. These include its ability to act as a proton donor or acceptor, its capacity to coordinate with metal ions in metalloenzymes, and its participation in various non-covalent interactions.
Rational design strategies for analogues of this compound could involve:
Scaffold Hopping: Replacing the proline or imidazole ring with other heterocyclic systems to explore new interaction patterns.
Structure-Based Design: If a specific biological target is identified, computational docking studies could be used to predict the binding mode of this compound and guide the design of analogues with improved affinity and selectivity.
Bioisosteric Replacement: Replacing the amide bond with other functional groups that mimic its geometry and electronic properties, potentially to improve metabolic stability or other pharmacokinetic properties.
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
The binding affinity, often expressed in terms of binding energy (kcal/mol), is a critical parameter in assessing the potential of a compound as a therapeutic agent. Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein.
For instance, in studies involving various imidazole (B134444) derivatives targeting the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, a range of binding affinities have been reported. One study investigating 18 different imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold found that the binding energies against SARS-CoV-2 Mpro (PDB ID: 6LU7) varied, with some compounds showing more favorable interactions than the reference drugs chloroquine (B1663885) and hydroxychloroquine. nih.govnih.gov Another computational study on novel imidazole derivatives identified compounds with strong binding affinities towards Mpro, with an imidazolyl–methanone derivative showing the most significant binding affinity. scienceopen.com
Similarly, in the context of leishmaniasis, a parasitic disease, molecular docking studies have been employed to evaluate the binding of imidazole derivatives to key parasitic enzymes. A study on aryl-substituted imidazoles against Leishmania amazonensis showed varying IC50 values, indicating differences in their binding potencies. clinmedjournals.org Another investigation focused on 2-substituted-4,5-difuryl imidazoles against several Leishmania enzymes, including trypanothione (B104310) reductase, also highlighted the potential of these compounds based on their predicted binding energies. researchgate.net
The following table summarizes representative binding affinity data for various imidazole derivatives against different protein targets, illustrating the range of values that could be expected in similar studies involving Prolinamidoethyl imidazole.
| Compound Class | Target Protein | Representative Binding Affinity (kcal/mol) |
| Imidazolyl–methanone derivative | SARS-CoV-2 Main Protease | -9.2 |
| Pyridyl–imidazole derivative | SARS-CoV-2 Main Protease | -8.3 |
| Thiophenyl–imidazole derivative | SARS-CoV-2 Main Protease | -8.2 |
| Quinoline–imidazole derivative | SARS-CoV-2 Main Protease | -7.7 |
| Aryl-substituted imidazole 1 | Leishmania amazonensis Trypanothione Reductase | IC50 = 6.98 µM |
| Aryl-substituted imidazole 2 | Leishmania amazonensis Trypanothione Reductase | IC50 = 8.94 µM |
| Aryl-substituted imidazole 7 | Leishmania amazonensis Trypanothione Reductase | IC50 = 6.72 µM |
| Imidazo[2,1-b]thiazole conjugate 10 | Glypican-3 | - |
| Imidazo[2,1-b]thiazole conjugate 12 | Glypican-3 | - |
Note: A lower binding energy (more negative value) generally indicates a stronger binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the binding pocket of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.
Studies on imidazole derivatives targeting the SARS-CoV-2 main protease have identified key interactions within the enzyme's active site. For example, various derivatives have been shown to interact with critical residues such as HIS 41 and CYS 145, which are part of the catalytic dyad of the protease. scienceopen.com The formation of hydrogen bonds and hydrophobic interactions with these and surrounding residues is a common feature observed in potent inhibitors. nih.govmdpi.com
In the case of Leishmania enzymes, docking studies of aryl-substituted imidazoles with trypanothione reductase have revealed that aromatic substituents primarily engage in stabilizing hydrophobic interactions within the enzymatic matrix. clinmedjournals.org For Glypican-3, a protein associated with hepatocellular carcinoma, molecular docking of imidazo[2,1-b]thiazole-linked thiadiazole conjugates has demonstrated strong binding interactions within the target protein's active site. nih.govresearchgate.net
SARS-CoV-2 Main Protease (Mpro): Computational studies have demonstrated the potential of various imidazole-based compounds to inhibit the SARS-CoV-2 Mpro. The interactions typically involve the imidazole core and its substituents forming a network of hydrogen bonds and hydrophobic contacts with the amino acid residues in the Mpro binding site. nih.govnih.govscienceopen.commdpi.com These interactions are critical for blocking the enzyme's catalytic activity and thus inhibiting viral replication.
Leishmania Enzymes: Imidazole derivatives have been investigated as potential inhibitors of essential enzymes in Leishmania, such as trypanothione reductase. clinmedjournals.orgresearchgate.net This enzyme is crucial for the parasite's defense against oxidative stress. Docking studies have shown that imidazole compounds can fit into the active site of trypanothione reductase, forming interactions that could disrupt its function. clinmedjournals.org
Glypican-3 (GPC-3): Glypican-3 is a promising target for the treatment of hepatocellular carcinoma. Molecular docking studies of novel imidazo[2,1-b]thiazole-linked thiadiazole conjugates have shown that these compounds can effectively bind to the active site of GPC-3. nih.govresearchgate.net The interactions observed in these studies suggest that the imidazole scaffold can serve as a valuable template for the design of GPC-3 inhibitors.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Routes for Prolinamidoethyl Imidazole (B134444)
The current synthesis of Prolinamidoethyl Imidazole relies on established chemical methods, including solid-phase peptide synthesis and potentially fermentation or controlled protein hydrolysis justia.comgoogle.com. While effective, these methods present opportunities for innovation, particularly in the context of green and sustainable chemistry.
Future research should prioritize the development of more eco-friendly and efficient synthetic pathways. Key areas of exploration could include:
Flow Chemistry: Continuous flow manufacturing processes can offer superior control over reaction parameters, leading to improved consistency, safety, and scalability while reducing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the proline or imidazole moieties would significantly enhance the sustainability profile of the compound.
The goal is to develop synthetic routes that are not only economically viable but also align with the growing demand for environmentally responsible chemical manufacturing.
Investigation of Undiscovered Biological Targets and Pathways
Current research has identified a key biological target of this compound: the direct inhibition of cytochrome P450 (CYP) enzymes responsible for the hydroxylation of retinoic acid. nih.govmdpi.com This mechanism is significant as it enhances the efficacy of retinoids in dermatological applications. nih.gov The compound does not appear to affect the expression of CYP enzymes, but rather inhibits their activity directly. nih.govmdpi.com Beyond this, this compound is known to possess a range of beneficial properties, including antioxidant, anti-inflammatory, anti-glycation, and chelating activities. patsnap.combiosiltech.comulprospector.com
Despite this knowledge, the full spectrum of its molecular interactions remains largely uncharted. Future investigations should aim to deconstruct its broader mechanism of action and identify novel biological targets. Potential avenues of research include:
Proteomic and Genomic Screening: High-throughput screening techniques could reveal previously unknown protein binding partners and modulated gene expression profiles, pointing towards novel signaling pathways.
Enzyme Inhibition Assays: A broader panel of enzyme assays could identify other metabolic or signaling enzymes that are modulated by this compound.
Pathway Analysis: Given its mention in patents related to DNA repair and the modulation of genes associated with aging, further studies are warranted to elucidate its specific role in these complex cellular processes. google.comgoogle.comgoogle.com
Uncovering these undiscovered targets and pathways will be crucial for expanding the therapeutic and cosmetic applications of this compound beyond its current uses.
Design and Synthesis of Enhanced Analogues with Modulated Activities
The chemical structure of this compound is critical to its function. Studies have shown that not all imidazole-containing compounds are effective at inhibiting the hydroxylation of retinoic acid, highlighting the importance of the specific prolinamidoethyl moiety for its observed activity. nih.govmdpi.com This specificity provides a strong foundation for the rational design of new analogues with enhanced or modulated activities.
Future research in this area should focus on systematic structure-activity relationship (SAR) studies. This would involve the synthesis and evaluation of a library of analogues with targeted modifications, such as:
Proline Ring Modifications: Altering the stereochemistry or substituting various positions on the proline ring to probe the binding pocket of its target enzymes.
Amide Linker Variation: Replacing the amide bond with other functional groups to assess the impact on stability and biological activity.
Imidazole Substitutions: Adding substituents to the imidazole ring to modulate its electronic properties and potential for interaction with biological targets.
The objective of these synthetic efforts would be to develop next-generation analogues with improved potency, selectivity, or entirely new biological functions, thereby broadening the compound's applicability.
Development of Advanced Computational Models for Prediction and Design
The design and synthesis of novel analogues can be significantly accelerated and refined through the use of advanced computational modeling. While specific models for this compound are not yet established, the principles of computational chemistry and in silico drug design offer a powerful toolkit for future research.
Key computational approaches that should be developed include:
Molecular Docking: Creating detailed 3D models of this compound interacting with the active site of its known targets, such as CYP enzymes, can provide insights into the key molecular interactions that drive its inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of synthesized analogues with their measured biological activity, QSAR models can be built to predict the potency of new, untested designs.
Molecular Dynamics Simulations: These simulations can predict the dynamic behavior of the compound within a biological environment, assessing its stability, conformational preferences, and interactions with target proteins over time.
Integrating these computational models into the research workflow will enable a more predictive and resource-efficient approach to the design of enhanced this compound analogues.
Research into Synergistic Effects with Other Bioactive Compounds in Complex Systems
A particularly promising area of future research is the exploration of this compound's synergistic effects when combined with other bioactive compounds. Existing studies have already demonstrated significant synergistic potential. For instance, its combination with the phytochemicals apigenin (B1666066) and baicalin (B1667713) results in a greater enhancement of collagen expression than any of the compounds used alone. nih.gov This synergy is attributed to a dual-pronged approach: this compound directly inhibits retinoic acid (RA) hydroxylation, while apigenin and baicalin indirectly inhibit the process by modulating CYP enzyme expression. nih.govmdpi.com This combined action leads to a more efficient enhancement of retinoid efficacy. nih.govmdpi.com Furthermore, a synergistic anti-glycation effect has been noted when this compound is combined with sweet osmanthus. patsnap.com
Future research should systematically investigate other potential synergistic combinations. This could involve screening this compound against libraries of other cosmetic and pharmaceutical actives to identify novel pairings that exhibit enhanced effects in areas such as:
Anti-aging and skin repair
Anti-inflammatory and soothing applications
Antioxidant and environmental protection
The table below summarizes known and potential synergistic combinations for future investigation.
| Combined Bioactive Compound(s) | Observed/Potential Synergistic Effect | Mechanism/Rationale | Reference |
|---|---|---|---|
| Apigenin and Baicalin | Enhanced collagen expression; increased efficacy of retinoids. | Dual inhibition of retinoic acid hydroxylation: direct (this compound) and indirect via CYP enzyme modulation (Apigenin, Baicalin). | nih.gov, mdpi.com |
| Sweet Osmanthus (Osmanthus fragrans) | Enhanced anti-glycation activity. | Combined mechanisms targeting the formation of advanced glycation end-products (AGEs). | patsnap.com |
| Vitamin C (Ascorbic Acid) | Potentially enhanced antioxidant protection and collagen synthesis. | Complementary antioxidant mechanisms and combined stimulation of dermal fibroblasts. | |
| Hyaluronic Acid | Potentially improved skin hydration and anti-wrinkle effects. | Combination of surface hydration (Hyaluronic Acid) and deeper cellular activity (this compound). | |
| Niacinamide (Vitamin B3) | Potentially enhanced skin barrier function and anti-inflammatory effects. | Multi-pathway approach to improving skin resilience and reducing irritation. |
Q & A
Q. What are the optimal synthesis routes for Prolinamidoethyl imidazole, and which spectroscopic methods are critical for confirming its structural integrity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions involving proline derivatives and imidazole-containing precursors. For example, imidazole derivatives are often functionalized using solvents like dimethylformamide (DMF) under controlled temperatures (e.g., 60–80°C) to ensure high yield and purity . Critical spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and substitution patterns (e.g., distinguishing between N1 and N3 imidazole positions).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per GC analysis in some protocols) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify amide (C=O stretch at ~1650 cm⁻¹) and imidazole ring vibrations (C-N stretches at ~1450 cm⁻¹) .
Q. What physicochemical properties of this compound are critical for its role as a nonionic surfactant, and how are these properties experimentally determined?
- Methodological Answer : Key properties include:
- Critical Micelle Concentration (CMC) : Determined via surface tension measurements using a tensiometer.
- Hydrophilic-Lipophilic Balance (HLB) : Calculated from group contribution methods based on molecular structure .
- Solubility : Assessed in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) to guide formulation design.
Experimental protocols should adhere to standardized conditions (e.g., 25°C, pH 7.0) to ensure reproducibility .
Advanced Research Questions
Q. How can computational models like QSAR and RFR be applied to predict the reactivity of this compound in oxidation reactions?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage Density Functional Theory (DFT)-derived parameters (e.g., HOMO-LUMO gap, electrophilicity index) to predict oxidation kinetics. For example:
Q. What experimental strategies are employed to evaluate the antitumor potential of this compound derivatives?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Molecular Docking : Screen interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina.
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
Contradictions in activity data across studies may arise from variations in cell culture conditions or impurity levels, necessitating rigorous quality control .
Q. How should researchers address discrepancies in catalytic activity data of this compound across different experimental conditions?
- Methodological Answer :
- Controlled Variable Analysis : Systematically vary parameters (pH, temperature, solvent polarity) to isolate contributing factors.
- Statistical Validation : Apply ANOVA or multivariate regression to identify significant outliers.
- Cross-Validation : Compare results with structurally analogous imidazole derivatives (e.g., 2-methylimidazole) to validate trends .
Data Contradiction and Validation
Q. What methodologies ensure the reproducibility of this compound’s bioactivity studies in independent laboratories?
- Methodological Answer :
- Standardized Protocols : Pre-register experimental conditions (e.g., reagent purity, cell passage number) in public repositories.
- Interlaboratory Comparisons : Share raw data (e.g., NMR spectra, HPLC chromatograms) via platforms like Zenodo.
- Negative Controls : Include imidazole-free analogs to rule out nonspecific effects .
Experimental Design
Q. How can researchers design experiments to detect conformational changes in this compound during protein interactions?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Monitor changes in secondary structure of proteins upon ligand binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over nanosecond timescales to predict stable conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
